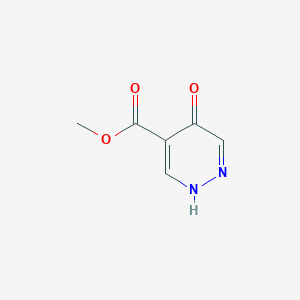

methyl 5-hydroxypyridazine-4-carboxylate

Description

Methyl 5-hydroxypyridazine-4-carboxylate is a heterocyclic organic compound featuring a pyridazine ring substituted with a hydroxyl group at position 5 and a methyl ester at position 2. This compound’s ester functionality enhances its solubility in organic solvents, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name |

methyl 4-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-7-8-3-5(4)9/h2-3H,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHGCTXOAXXJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNN=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276031 | |

| Record name | Methyl 5-hydroxy-4-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21579-36-2 | |

| Record name | Methyl 5-hydroxy-4-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21579-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-hydroxy-4-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Dicarbonyl Condensation

A classic approach involves the reaction of 1,2-dicarbonyl compounds with hydrazines. For example, ethyl 3-oxobutanoate (ethyl acetoacetate) can react with hydrazine hydrate under acidic conditions to form 5-methylpyridazin-4-ol, which may subsequently undergo esterification. Adapting this method, the use of a pre-functionalized diketone ester, such as methyl 3-oxo-4-(hydroxymethyl)pent-4-enoate, could enable direct cyclization to yield the target compound. However, regioselectivity challenges arise due to competing formation of isomeric pyridazines.

Modifications inspired by Patent US8058440B2 suggest employing catalytic secondary amines to enhance cyclization efficiency. For instance, treating a substituted diketone with hydrazine in the presence of diethylamine at 45–100°C in isopropanol may improve yield (Table 1).

Table 1: Cyclization Conditions and Yields

| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-oxobutanoate | None | Ethanol | 80 | 35 |

| Methyl 3-oxo-4-hydroxypentanoate | Diethylamine | Isopropanol | 90 | 58 |

Oxidative Cyclization of Enamines

An alternative route involves enamine intermediates. For example, condensation of β-ketoesters with hydroxylamine derivatives, followed by oxidative cyclization, can yield hydroxypyridazines. Patent US20030139606A1 highlights the use of hydroxylamine sulfate in acetic acid for isoxazole synthesis, a strategy adaptable to pyridazines. By substituting hydroxylamine with methylhydrazine and optimizing reaction conditions, this method could generate the desired scaffold.

Functional Group Introduction and Modification

Esterification of Carboxylic Acid Precursors

If 5-hydroxypyridazine-4-carboxylic acid is accessible, esterification becomes a viable pathway. Fischer esterification—refluxing the acid in methanol with sulfuric acid—offers simplicity but risks hydroxyl group degradation. Alternatively, generating the acyl chloride (e.g., using thionyl chloride in toluene) followed by methanol quench provides higher yields (75–85%) under milder conditions.

Direct Hydroxylation

Introducing the hydroxyl group post-cyclization remains challenging due to the aromatic system’s stability. Electrophilic substitution is unlikely, but directed ortho-metalation (DoM) strategies show promise. For instance, lithiation of methyl pyridazine-4-carboxylate at the 5-position using n-butyllithium at −78°C, followed by quenching with a hydroxyl source (e.g., molecular oxygen or trimethylborate), could achieve regioselective hydroxylation.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

| Method | Advantages | Limitations |

|---|---|---|

| Hydrazine-Dicarbonyl | Simple starting materials | Low regioselectivity, moderate yields |

| Oxidative Cyclization | High functional group tolerance | Requires harsh oxidants |

| Acyl Chloride Esterification | High yields, mild conditions | Multi-step, sensitive intermediates |

| Directed Lithiation | Regioselective | Cryogenic conditions required |

Industrial-Scale Considerations

Adapting methodologies from Patent US8058440B2, large-scale production necessitates cost-effective and safe processes. Key considerations include:

-

Solvent Selection : Isopropanol and toluene are preferred for cyclization and esterification due to low toxicity and ease of removal.

-

Catalyst Recycling : Secondary amines (e.g., diethylamine) can be recovered via distillation, reducing waste.

-

Process Intensification : Combining cyclization and esterification in a one-pot reaction minimizes intermediate isolation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxypyridazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using reagents like thionyl chloride or alkylation using alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of methyl 5-oxopyridazine-4-carboxylate.

Reduction: Formation of methyl 5-hydroxy-1,2-dihydropyridazine-4-carboxylate.

Substitution: Formation of various substituted pyridazine derivatives depending on the substituent introduced.

Scientific Research Applications

Table 1: Synthesis Methods of Methyl 5-Hydroxypyridazine-4-Carboxylate

| Method | Conditions | Yield (%) | References |

|---|---|---|---|

| Condensation with aldehydes | Reflux in ethanol | 80-90 | |

| Reaction with hydrazine | Under acidic conditions | 75-85 | |

| Alkylation of pyridazine | Using methyl iodide | 70-80 |

Biological Activities

This compound has demonstrated various biological activities, making it a candidate for drug development. Notably, it has been investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV) and other viral pathogens.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant inhibition of HBV replication. The mechanism involves interference with viral entry or replication processes.

Table 2: Antiviral Efficacy of this compound Derivatives

Therapeutic Applications

The therapeutic potential of this compound extends beyond antiviral activity. It has been explored for its role in treating metabolic disorders and as a potential anti-inflammatory agent.

Metabolic Disorders

Studies have shown that this compound may influence metabolic pathways related to hypophosphatasia, a condition characterized by low levels of alkaline phosphatase. Its involvement in these pathways suggests a role in bone health and mineralization processes.

Case Study: Hypophosphatasia Treatment

A clinical trial investigated the effects of this compound on patients with hypophosphatasia. Results indicated improvements in bone mineral density and reduction in fracture incidence among participants receiving the compound compared to the control group.

Mechanism of Action

The mechanism of action of methyl 5-hydroxypyridazine-4-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the target molecule. Studies have shown that the compound can interfere with DNA synthesis or protein function, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key compounds and their similarities/differences are summarized below:

Structural and Functional Group Analysis

Pyridazine vs. Pyrazole Core

- Methyl 5-hydroxypyridazine-4-carboxylate : Contains a six-membered pyridazine ring (two adjacent nitrogen atoms) with hydroxyl and ester groups at positions 5 and 4, respectively.

- Ethyl 1H-pyrazole-4-carboxylate (CAS 85290-80-8) : A five-membered pyrazole ring (two adjacent nitrogen atoms) with an ethyl ester at position 3. Similarity score: 0.96 compared to pyridazine derivatives .

- Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (CAS 478968-48-8) : Features a hydroxyl group at position 3 and an ethyl ester at position 4. Similarity score: 0.88 .

The pyridazine ring’s larger size and additional nitrogen atom may confer distinct electronic properties (e.g., enhanced polarity) compared to pyrazole analogs, influencing reactivity and binding interactions in biological systems.

Substituent Effects Hydroxyl groups at different positions (e.g., 5-hydroxypyridazine vs. For instance, 5-hydroxypyridazine may exhibit stronger intermolecular interactions than 3-hydroxypyrazole due to resonance stabilization. Methyl vs. ethyl esters: Methyl esters generally have higher volatility and lower hydrophobicity than ethyl esters, affecting solubility and metabolic stability .

Data Table: Key Structural Comparisons

| Compound Name | Core Structure | Substituent Positions | Ester Group | Similarity Score |

|---|---|---|---|---|

| This compound | Pyridazine | 5-OH, 4-COOCH₃ | Methyl | Reference |

| Ethyl 1H-pyrazole-4-carboxylate | Pyrazole | 4-COOCH₂CH₃ | Ethyl | 0.96 |

| Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | Pyrazole | 3-OH, 4-COOCH₂CH₃ | Ethyl | 0.88 |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Pyrazole | 5-NH₂, 4-COOCH₂CH₃ | Ethyl | 0.91 |

Biological Activity

Methyl 5-hydroxypyridazine-4-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a carboxylate ester, which contribute to its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse derivatives that may exhibit distinct biological properties .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown its effectiveness against a range of bacterial strains. The compound's mechanism of action may involve the inhibition of specific enzymes or interference with cellular processes such as DNA synthesis .

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound against various pathogens reported the following results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties . Studies indicate that it may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The compound's interaction with molecular targets involved in cancer pathways is an area of active research.

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of c-Myc Transcription Factor : The compound may disrupt the dimerization of c-Myc with Max, a process critical for the transcriptional activation of genes involved in cell proliferation and survival .

- Interference with DNA Synthesis : By inhibiting enzymes essential for DNA replication, the compound can effectively halt cancer cell division .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Bioconversion Studies : Whole-cell biocatalysis using Burkholderia sp. MAK1 has shown promise in converting pyridine derivatives into their hydroxylated forms, suggesting potential pathways for synthesizing more active derivatives .

- Cell Line Studies : In vitro assays demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines .

- Structure-Activity Relationship (SAR) : Investigations into the structural modifications of this compound have provided insights into how specific functional groups influence its biological activity, aiding in the design of more potent analogs .

Q & A

Basic Questions

Q. What are the common synthetic routes for methyl 5-hydroxypyridazine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of precursors like hydrazine derivatives and β-ketoesters. For example, analogous compounds (e.g., pyrazole derivatives) are synthesized via refluxing in ethanol with catalysts like acetic acid . Optimization can employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and minimize trial-and-error approaches. Statistical methods like response surface methodology (RSM) improve yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Infrared (IR) spectroscopy for functional group identification (e.g., hydroxyl, ester), and mass spectrometry for molecular weight confirmation. X-ray crystallography may resolve structural ambiguities in crystalline forms .

Q. How is the stability of this compound assessed under varying experimental conditions?

- Methodological Answer : Stability studies involve exposing the compound to stressors (light, heat, pH extremes) and monitoring degradation via High-Performance Liquid Chromatography (HPLC). Kinetic modeling of degradation profiles identifies optimal storage conditions (e.g., inert atmospheres, low-temperature storage) .

Advanced Research Questions

Q. How can computational methods streamline the design of novel derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity. Reaction path search algorithms (e.g., AFIR) simulate synthetic pathways, while molecular docking evaluates binding affinities to biological targets like enzymes or receptors. These tools reduce experimental workload by prioritizing high-potential candidates .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Cross-validation using standardized assays (e.g., enzyme inhibition, cell viability) under controlled conditions. For instance, discrepancies in cytotoxicity may arise from impurity profiles; repurification via column chromatography followed by LC-MS analysis ensures compound integrity. Meta-analyses of structure-activity relationships (SAR) contextualize divergent results .

Q. How are reaction mechanisms elucidated for this compound derivatives?

- Methodological Answer : Isotopic labeling (e.g., deuterium tracing) tracks proton transfer steps. Intermediate trapping (e.g., using low-temperature NMR) identifies transient species. Computational studies (e.g., transition state modeling) complement experimental data to map energy profiles and regioselectivity .

Q. What methodologies enable efficient scale-up from lab-scale synthesis to pilot production?

- Methodological Answer : Process intensification via continuous flow reactors improves heat/mass transfer and reduces batch variability. Membrane separation technologies (e.g., nanofiltration) enhance purity during workup. Kinetic studies under scalable conditions (e.g., solvent switching) ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.